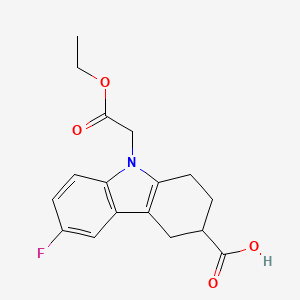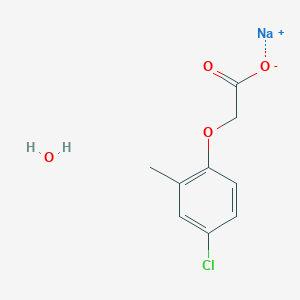
MCPA (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MCPA (sodium), also known as sodium (4-chloro-2-methylphenoxy)acetate, is a widely used herbicide belonging to the phenoxyacetic acid family. It is primarily used for the selective control of broadleaf weeds in cereal crops and pastures. The compound acts as a synthetic auxin, mimicking natural plant hormones to disrupt the growth of targeted weeds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
MCPA (sodium) is synthesized from 2-methyl-4-chlorophenol through a reaction with chloroacetic acid in the presence of a base. The reaction proceeds as follows: [ \text{2-methyl-4-chlorophenol} + \text{ClCH}_2\text{CO}_2\text{H} + \text{base} \rightarrow \text{MCPA} + \text{base·HCl} ] The resulting MCPA is then neutralized with sodium hydroxide to form MCPA (sodium) .
Industrial Production Methods
Industrial production of MCPA (sodium) involves large-scale synthesis using the same basic reaction. The process includes the following steps:
Reaction: 2-methyl-4-chlorophenol is reacted with chloroacetic acid in the presence of a base.
Neutralization: The resulting MCPA is neutralized with sodium hydroxide.
Purification: The product is purified through crystallization and filtration to obtain high-purity MCPA (sodium).
Analyse Chemischer Reaktionen
Types of Reactions
MCPA (sodium) undergoes several types of chemical reactions, including:
Oxidation: MCPA (sodium) can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert MCPA (sodium) to its corresponding alcohol.
Substitution: MCPA (sodium) can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are commonly used.
Major Products Formed
Oxidation: Oxidation of MCPA (sodium) can produce carboxylic acids and ketones.
Reduction: Reduction yields alcohols.
Substitution: Substitution reactions result in the formation of various substituted phenoxyacetic acids.
Wissenschaftliche Forschungsanwendungen
MCPA (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of herbicide behavior and environmental fate.
Biology: Investigated for its effects on plant physiology and microbial activity in soil.
Medicine: Studied for its potential endocrine-disrupting effects and toxicity.
Industry: Employed in agricultural practices for weed control, enhancing crop yields
Wirkmechanismus
MCPA (sodium) acts by mimicking the action of the plant growth hormone auxin. It is absorbed through the leaves and translocated to the meristems of the plant, where it induces uncontrolled growth, leading to the death of susceptible plants. The compound interferes with protein synthesis, cell division, and overall plant growth .
Vergleich Mit ähnlichen Verbindungen
MCPA (sodium) is similar to other phenoxyacetic acid herbicides, such as:
2,4-D (2,4-dichlorophenoxyacetic acid): Another widely used herbicide with similar mode of action but different chemical structure.
2,4,5-T (2,4,5-trichlorophenoxyacetic acid): Previously used herbicide with a broader spectrum of activity but now banned in many countries due to toxicity concerns.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): A benzoic acid herbicide with a similar mode of action but different chemical structure
MCPA (sodium) is unique in its selective action against broadleaf weeds while being safe for cereal crops, making it a valuable tool in agricultural weed management .
Eigenschaften
Molekularformel |
C9H10ClNaO4 |
|---|---|
Molekulargewicht |
240.61 g/mol |
IUPAC-Name |
sodium;2-(4-chloro-2-methylphenoxy)acetate;hydrate |
InChI |
InChI=1S/C9H9ClO3.Na.H2O/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;;/h2-4H,5H2,1H3,(H,11,12);;1H2/q;+1;/p-1 |
InChI-Schlüssel |
WRISJTKXJRZMDB-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride](/img/structure/B14796555.png)
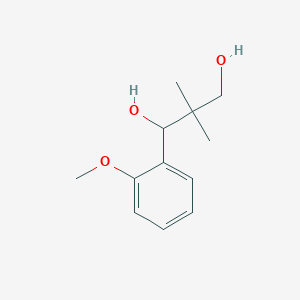
![Magnesium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene](/img/structure/B14796572.png)
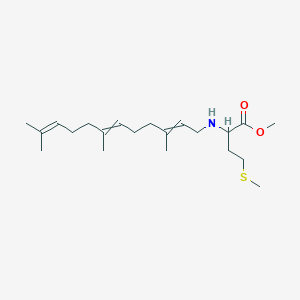
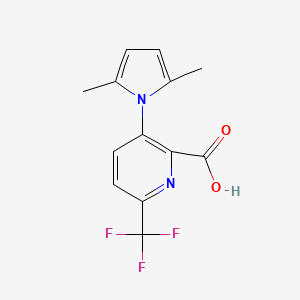
![1-[(3-Propyl-1,2-oxazol-5-yl)methyl]piperazine](/img/structure/B14796598.png)
![[(E,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B14796601.png)
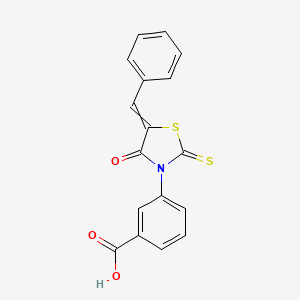
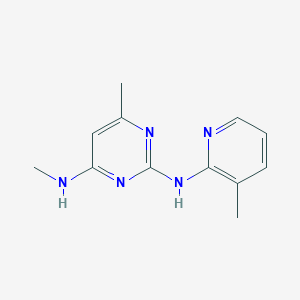
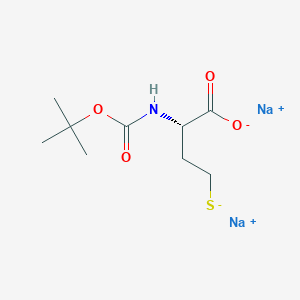
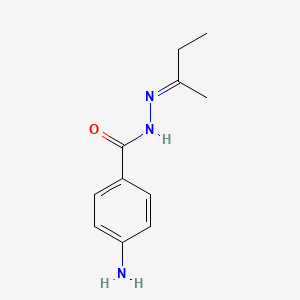
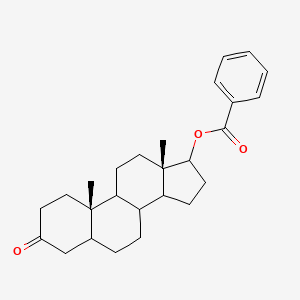
![1-Boc-2-oxo-8-azaspiro-[4.5]decane-8-carboxylic acid](/img/structure/B14796622.png)
